molecular formula C5H11NNaO5 B1591375 dl-Monosodium glutamate CAS No. 32221-81-1

dl-Monosodium glutamate

Cat. No. B1591375
CAS RN: 32221-81-1
M. Wt: 188.13 g/mol
InChI Key: FMGRPEQSMWQKHM-UHFFFAOYSA-N
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Description

MSG, also known as sodium glutamate, is a sodium salt of the amino acid glutamic acid . It is used to intensify the natural flavor of certain foods and is an important ingredient in the cuisines of China and Japan . MSG is naturally present at high levels in tomatoes and Parmesan cheese . It was first identified as a flavor enhancer in 1908 by Japanese chemist Ikeda Kikunae .


Synthesis Analysis

MSG is produced using a bacterial fermentation process with starch or molasses as carbon sources and ammonium salts as nitrogen sources .


Molecular Structure Analysis

The molecular formula of MSG is C5H8NNaO4 . In solid MSG, the glutamate ion exists in its zwitterion form .


Chemical Reactions Analysis

When heated to temperatures above 232°C, MSG decomposes to release toxic fumes containing oxides of nitrogen and sodium .


Physical And Chemical Properties Analysis

MSG is a white crystalline substance . It has a molar mass of 169.111 g/mol . MSG is soluble in water but difficult to dissolve in ethanol and ether .

Scientific Research Applications

Flavor Enhancement and Food Intake Stimulation Monosodium glutamate (MSG) is widely recognized for its role as a flavor enhancer in the food industry, contributing to the umami taste, which is considered the fifth basic taste alongside saltiness, sourness, sweetness, and bitterness. Beyond its culinary uses, MSG has been investigated for its potential benefits in stimulating food intake, particularly in older individuals. Research suggests that small quantities of glutamate can be used to reduce the amount of table salt needed in food preparation without compromising taste, offering a health advantage given the concerns associated with high salt intake. The safety of MSG has been extensively reviewed, leading to its classification in the safest category for food additives by international health organizations, despite common misconceptions regarding its association with various health conditions such as asthma and migraines (S. Jinap & P. Hajeb, 2010).

Neuropharmacology and OCD Treatment In the realm of neuropharmacology, the modulation of glutamate—of which MSG is a common form—has been explored as a treatment pathway for neuropsychiatric disorders, including obsessive-compulsive disorder (OCD). The development and use of glutamate-modulating drugs hold promise for addressing major depression, Alzheimer's disorder, and schizophrenia. Key findings in genetic research have identified potential targets for pharmacological intervention, suggesting a future for new therapeutic approaches grounded in the manipulation of glutamate neurotransmission (M. Grados, M. Specht, H. Sung, & Diandra Fortune, 2013).

Environmental and Production Considerations The production of MSG, particularly in China, which accounts for approximately 80% of the world's MSG, has raised environmental concerns due to wastewater discharges. Studies have shown significant progress in promoting cleaner production practices in the MSG industry, with reduced energy and water consumption being notable achievements. These advancements underscore the importance of adopting best available techniques (BAT) for pollution prevention and highlight the role of regulatory mechanisms in fostering environmental stewardship within the industry (L. Dong, Yong-zhi Li, Ping Wang, Zhihe Feng, & Ning Ding, 2018).

Safety And Hazards

While MSG has been classified by the U.S. Food and Drug Administration as “generally recognized as safe”, large doses may cause nausea, weakness, dizziness, drowsiness, confusion, and slurred speech . More severe ingestions may produce visual disturbances, fever, confusion, muscle jerks, dilated pupils, seizures, and coma .

properties

IUPAC Name

sodium;4-amino-5-hydroxy-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUQAYUQRXPFSQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])C(C(=O)O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4020905
Record name dl-Monosodium glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dl-Monosodium glutamate

CAS RN

32221-81-1
Record name dl-Monosodium glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glutamic acid, monosodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.684
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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